molecular formula C9H13N3O3S B1334420 3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 96134-79-1

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B1334420
CAS RN: 96134-79-1
M. Wt: 243.29 g/mol
InChI Key: PDYSBCAKDARVOS-UHFFFAOYSA-N
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Description

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide is a compound that can be categorized under sulfonamides, which are known for their various biological activities, including inhibition of carbonic anhydrase (CA) enzymes. These enzymes are involved in many physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and even certain types of cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of hydrazines with other components. For instance, a copper-catalyzed three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines can lead to the formation of N-aminosulfonamides . Similarly, the reaction of cyanuric chloride with sulfanilamide followed by derivatization with nucleophiles such as hydrazine can yield a variety of sulfonamides . Additionally, the conversion of aryl triazenes into sulfonyl hydrazines and subsequently into sulfonamides using catalysts like BF3·OEt2 and CuCl2 has been reported .

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their biological activity. For example, the incorporation of 1,3,5-triazine moieties into the sulfonamide structure has been shown to affect the inhibition constants against various carbonic anhydrase isozymes . The structure-activity relationship is evident, with more compact moieties on the triazine ring leading to higher activity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, which are essential for their biological function. The synthesis processes mentioned above involve the formation of sulfonamide bonds through reactions with hydrazines. The selectivity and yields of these reactions can be influenced by the choice of catalysts and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like 3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide are crucial for their function as CA inhibitors. These properties are influenced by the molecular structure and substituents on the sulfonamide group. For instance, the presence of heterocyclic moieties can enhance the inhibitory properties against carbonic anhydrase isozymes . The solubility, stability, and reactivity of these compounds are also important factors that determine their potential as therapeutic agents .

Scientific Research Applications

Anticancer Potential and VEGFR-2 Inhibition

Sulfonamide compounds, particularly those coupled with hydrazone, have shown promise in anticancer evaluations. The compounds have been synthesized and tested against various cancer cell lines like HepG2, HCT-116, and MCF-7, showing significant sensitivity and potency. Moreover, some derivatives were found to inhibit VEGFR-2 effectively, a key receptor in cancer growth and metastasis, suggesting potential therapeutic applications in cancer treatment (Sayed et al., 2021).

Fluorescence Probes for Metal Ion Detection

Sulfonamide-based fluorescence probes have been developed for the selective detection of metal ions like Zn2+. These compounds exhibit high quantum yields and sensitivity, making them useful in various applications, including environmental monitoring and potentially in medical diagnostics (Wu et al., 2012).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been recognized for their ability to inhibit human carbonic anhydrases. These enzymes are involved in various biochemical processes, and their inhibition can have therapeutic applications, including the treatment of glaucoma, diuretics, and even in managing certain neurological disorders (Komshina et al., 2020).

Antibacterial Activity

New sulfonamide and disulfonamide derivatives have been synthesized and shown to possess antibacterial performance against both gram-positive and gram-negative bacteria. The electrochemical synthesis of these compounds is highlighted as an environmentally friendly method, potentially paving the way for green chemistry applications in drug development (Nematollahi et al., 2022).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at how to handle the compound safely.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For more detailed information, it would be best to consult scientific literature or databases.


properties

IUPAC Name

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYSBCAKDARVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397281
Record name 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide

CAS RN

96134-79-1
Record name 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-(N,N-dimethylsulfamoyl)benzoate (150 mg, 0.617 mmol) was added to hydrazine (29.6 mg, 0.925 mmol) in methanol (10 mL) and refluxed for 8 h at 65° C. Following cooling, the reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and the compound was purified by column chromatography affording the title compound (60 mg). 1H NMR (400 MHz, CDCl3): δ 8.11 (s, 1H), 8.01 (d, 1H, J=8.4 Hz), 7.92 (d, 1H, J=8.0 Hz), 7.65 (t, 1H, J=8.0 Hz), 2.73 (s, 6H). ESI-MS: 244.0 [M+H]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
29.6 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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